3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Beschreibung
Eigenschaften
IUPAC Name |
3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-15-8-6-14(7-9-15)16(26)11-24-12-21-18-17(19(24)27)22-23-25(18)10-13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAMMHYNGMEMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Diazotization-Cyclization of Pyrimidine Amines
A widely adopted method involves diazotization of 5-aminopyrimidine derivatives followed by cyclization. For example:
- Starting Material : 4,6-Dichloro-2-propylpyrimidine-5-amine is treated with sodium nitrite (NaNO₂) in acetic acid/water at 0–5°C to form the diazonium intermediate.
- Cyclization : Intramolecular cyclization under acidic conditions yields the triazolo[4,5-d]pyrimidine scaffold.
This method achieves yields of 70–85% but requires precise temperature control to avoid byproducts.
Multi-Component Condensation Reactions
Eco-friendly approaches use one-pot reactions catalyzed by p-toluenesulfonic acid (p-TsOH):
- Reactants : Triazolamine, aldehydes, and 2,2,6-trimethyl-4H-1,3-dioxin-4-one in boiling water for 4 hours.
- Yield : 81–91% with minimal purification.
This method is advantageous for scalability and reduced solvent waste.
Attachment of the 2-(4-Chlorophenyl)-2-Oxoethyl Side Chain
Peptide Coupling Strategies
The oxoethyl group is installed using carbodiimide-mediated coupling:
- Intermediate : 6-Amino-triazolo[4,5-d]pyrimidin-7-one.
- Reagent : 2-(4-Chlorophenyl)-2-oxoacetic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane.
- Yield : 75–82% after precipitation.
This method ensures minimal racemization and high functional group tolerance.
Condensation with Ketone Derivatives
Alternative routes employ ketone intermediates:
- Reactant : 4-Chlorophenyl glyoxal hydrate.
- Conditions : Reflux in ethanol with ammonium acetate for 6 hours.
- Yield : 68% after recrystallization.
Mechanistic studies suggest a Schiff base intermediate that undergoes cyclocondensation.
Optimization and Purification Techniques
Solvent and Catalyst Screening
Chromatographic and Crystallization Methods
- Flash Chromatography : Silica gel with chloroform/petroleum ether (3:1) resolves intermediates.
- Acid-Base Recrystallization : Crude products are dissolved in NaOH and reprecipitated with HCl to enhance purity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
- HPLC : Retention time 10.2 minutes with >98% purity using a C18 column and acetonitrile/water gradient.
Analyse Chemischer Reaktionen
Types of Reactions
3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their oxo or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves the inhibition of specific enzymes and receptors. The compound binds to the active site of the target enzyme or receptor, blocking its activity and thereby disrupting the associated cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The triazolopyrimidinone scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives
Key Observations :
Substituent Effects :
- Halogenated Aromatic Groups : The 4-chlorophenyl group in the target compound and analogs (e.g., ) enhances lipophilicity and may improve blood-brain barrier penetration.
- Benzyl vs. Glycosyl Moieties : Benzyl groups (logP ~2.0–2.5) increase lipophilicity compared to glycosylated derivatives (logP ~0.5–1.2), which prioritize solubility .
- Thioether vs. Oxoethyl Linkages : Thioether-containing analogs (e.g., ) exhibit greater metabolic stability than oxoethyl derivatives due to resistance to esterase cleavage.
Biological Activity Trends: Triazolopyrimidinones with adenine-mimicking cores (e.g., ) show promise as adenosine receptor antagonists. Thiazolo[4,5-d]pyrimidinones (e.g., ) demonstrate broader antimicrobial activity, likely due to the sulfur atom’s redox activity.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 3-(4-chlorobenzyl) analogs (e.g., alkylation of triazole precursors under acidic conditions) . Glycosylated derivatives require additional steps (e.g., thioglycoside coupling), reducing synthetic yields compared to non-glycosylated analogs .
Biologische Aktivität
3-benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structure of this compound allows it to interact with biological targets in various ways, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₈H₁₈ClN₃O₂
- Molecular Weight : 379.8 g/mol
- Structure : The compound features a triazolo-pyrimidine scaffold with a benzyl and a chlorophenyl substituent that may enhance its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation and survival. The triazolo and pyrimidine rings are known to participate in various interactions with biological macromolecules, including DNA and proteins.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against several cancer cell lines. For instance:
- Cell Lines Tested :
- HepG2 (liver cancer)
- HCT116 (colon cancer)
- MCF-7 (breast cancer)
Case Study Findings
-
In Vitro Studies :
- The compound exhibited significant cytotoxicity against the MCF-7 cell line with an IC50 value indicating effective inhibition of cell growth.
- Structure-activity relationship (SAR) studies suggest that modifications to the benzyl group can enhance anticancer efficacy by improving hydrophobic interactions and binding affinity to target proteins .
- Mechanistic Insights :
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Pathogens Tested :
- Gram-positive bacteria: Staphylococcus aureus, Staphylococcus epidermidis
- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
- Fungi: Candida albicans
Results Summary
The compound demonstrated varying degrees of antimicrobial activity across the tested organisms, with notable effectiveness against specific strains. This suggests potential applications in treating infections caused by resistant pathogens .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
